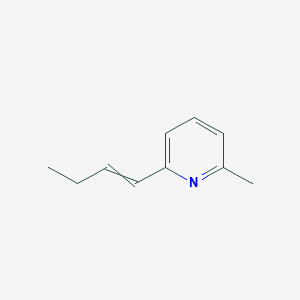

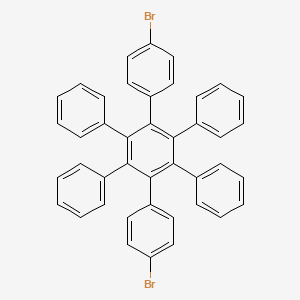

![molecular formula C6H10ClN3S B1505776 2-氨基-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐 CAS No. 1186663-35-3](/img/structure/B1505776.png)

2-氨基-4,5,6,7-四氢噻唑并[5,4-c]吡啶盐酸盐

描述

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C8H10N2O2S·HCl . It appears as a light orange to yellow to green powder or crystal . This compound is used as a reagent in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of “4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride” can be achieved by hydrolyzing a compound represented by a specific formula . The process involves the use of ethanol and 4N aqueous lithium hydroxide .Molecular Structure Analysis

The molecular weight of “4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride” is 234.70 . The structure has been confirmed by NMR .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .Physical And Chemical Properties Analysis

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride” is a solid at 20 degrees Celsius . The compound is hygroscopic and should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

抗血栓衍生物合成

该化合物用作合成 N-(2-酰胺基苄基或 2-酰胺基杂环甲基)噻吩-2-甲酰胺衍生物的试剂,这些衍生物具有作为抗血栓剂的潜在应用 .

Xa 因子抑制剂开发

它是口服活性 Xa 因子抑制剂开发中的核心结构。 这些抑制剂对于预防和治疗血栓形成至关重要 .

依度沙班中间体

该化合物作为依度沙班合成中的中间体,依度沙班是一种活化的凝血因子 X (FXa) 抑制剂。 依度沙班用于治疗深静脉血栓形成和肺栓塞 .

噻唑并吡啶衍生物的制备

作用机制

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride activates the GABA receptor, which is a key neurotransmitter receptor in the brain. Activation of the GABA receptor leads to an increase in chloride ion influx into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism of action is similar to other GABA receptor agonists such as benzodiazepines and barbiturates.

Biochemical and Physiological Effects:

In addition to its effects on neuronal excitability, 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride has been shown to have other biochemical and physiological effects. Studies have shown that 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride can increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride has also been shown to have anti-inflammatory effects, which may have implications for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

实验室实验的优点和局限性

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and work with. It has also been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in laboratory experiments. 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride has a relatively short half-life, which can make it difficult to achieve consistent and reproducible effects. It also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.

未来方向

There are several potential future directions for research on 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride. One area of interest is in the development of more potent and selective GABA receptor agonists. Another area of interest is in the use of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine hydrochloride hydrochloride is a promising compound with potential therapeutic applications in a variety of neurological and psychiatric disorders.

安全和危害

属性

IUPAC Name |

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h8H,1-3H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXFWRSXDRUNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712321 | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-35-3 | |

| Record name | Thiazolo[5,4-c]pyridin-2-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

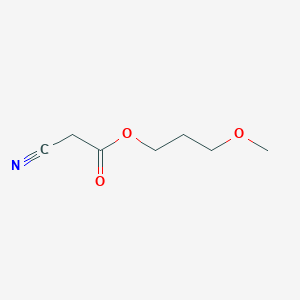

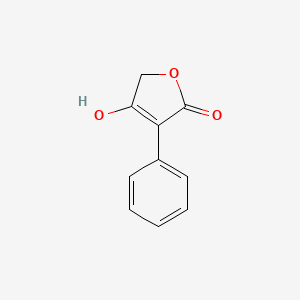

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

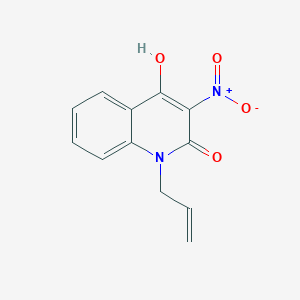

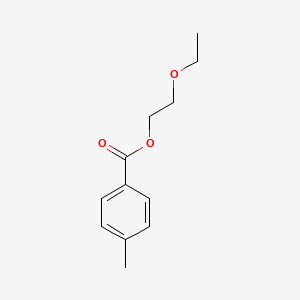

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

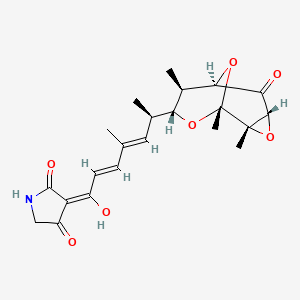

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

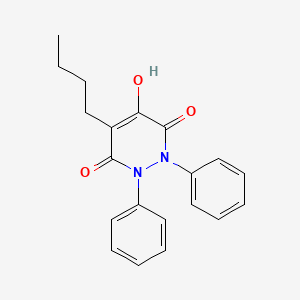

![ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate](/img/structure/B1505724.png)